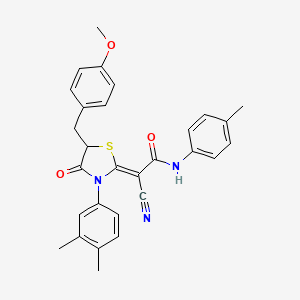![molecular formula C22H21ClFN5OS B2404547 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-54-3](/img/structure/B2404547.png)
5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups and rings, including a piperazine ring, a triazole ring, and a thiazole ring . The compound’s InChI key is PHLBKPHSAVXXEF-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The compound has a triclinic crystal structure with specific dimensions . The InChI representation provides a textual representation of the compound’s structure .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Compounds featuring the 1,2,4-triazole moiety, similar to the structure , have been synthesized and evaluated for their antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and related compounds have shown good to moderate activities against various microorganisms. This suggests that compounds with the 1,2,4-triazole backbone could be explored for potential antimicrobial applications (H. Bektaş et al., 2007).
Anti-inflammatory and Analgesic Properties
Derivatives of the thiazolo[3,2-b]-1,2,4-triazol-5-ol framework have been synthesized and assessed for their anti-inflammatory and analgesic activities. Some of these compounds demonstrated high and dose-dependent activities without causing significant gastric lesions, highlighting their potential as safer anti-inflammatory and analgesic agents (B. Tozkoparan et al., 2004).
Antidiabetic Drug Development
Research into triazolo-pyridazine-6-yl-substituted piperazines has uncovered their potential as anti-diabetic drugs. These compounds exhibit Dipeptidyl peptidase-4 (DPP-4) inhibition, a key mechanism in managing type 2 diabetes, along with insulinotropic activities, suggesting their utility in diabetes treatment and management (B. Bindu et al., 2019).
Antifungal Compound Development
A novel potential antifungal compound from the 1,2,4-triazole class demonstrated poor solubility in buffer solutions but better solubility in alcohols. This compound's solubility and partitioning behavior in biologically relevant solvents have been thoroughly investigated, providing a foundation for developing effective antifungal treatments (T. Volkova et al., 2020).
Anticancer Agent Synthesis
The synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents have been explored, with a unique mechanism of tubulin inhibition identified. These compounds were shown to promote tubulin polymerization in vitro and overcome resistance attributed to several multidrug resistance transporter proteins, underscoring their potential as novel anticancer agents (N. Zhang et al., 2007).
Direcciones Futuras
The compound and its derivatives could be the subject of future research, given their complex structure and the biological activity of similar compounds . Further studies could explore the compound’s synthesis, its physical and chemical properties, its biological activity, and its potential applications.
Propiedades
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-4-2-6-17(24)12-15)28-10-8-27(9-11-28)18-7-3-5-16(23)13-18/h2-7,12-13,19,30H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBASHAWUKBMZES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

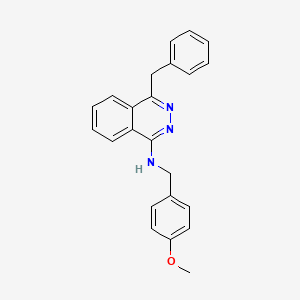
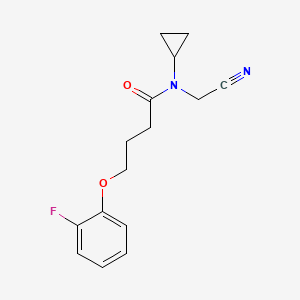
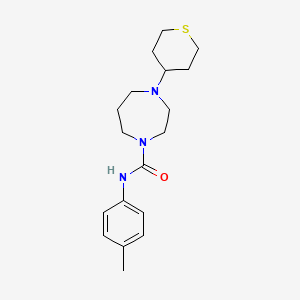
![Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate](/img/structure/B2404469.png)
![N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)
![4-[4-(benzo[g]quinolin-4-ylamino)phenyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B2404474.png)
![3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2404475.png)
![[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride](/img/structure/B2404476.png)
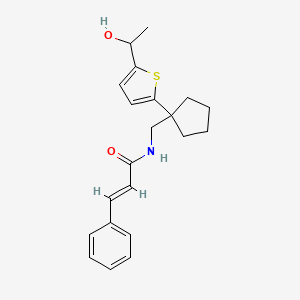
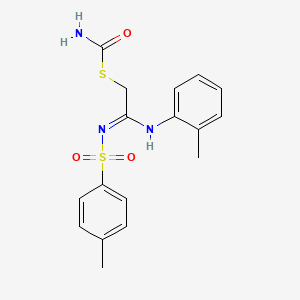
![(Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2404479.png)


